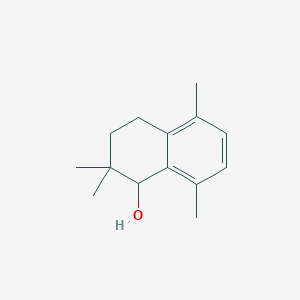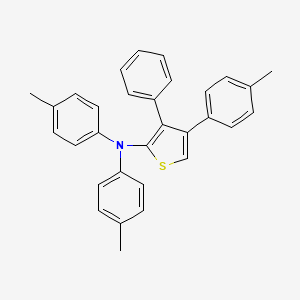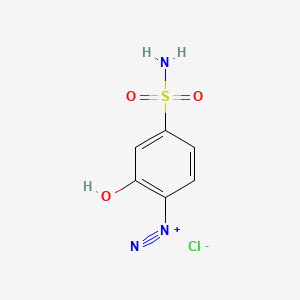
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol is an organic compound with the molecular formula C14H20O. This compound is a derivative of naphthalene and is characterized by the presence of four methyl groups and a hydroxyl group attached to the naphthalene ring system. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol typically involves the hydrogenation of a precursor naphthalene derivative under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm. The reaction proceeds through the reduction of the double bonds in the naphthalene ring, followed by the addition of methyl groups and a hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrogenation reactors equipped with efficient catalysts and hydrogen gas supply systems. The process is optimized to achieve high yields and purity of the final product. The reaction conditions are carefully controlled to ensure the complete reduction of the naphthalene ring and the selective addition of the desired functional groups.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form saturated derivatives.
Substitution: The methyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol is utilized in several scientific research fields, including:
Chemistry: As a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: In studies involving the interaction of organic compounds with biological systems.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methyl groups contribute to the hydrophobic interactions with lipid membranes and other hydrophobic regions in biological systems. These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol can be compared with other similar compounds, such as:
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-one: A ketone derivative with similar structural features but different reactivity.
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-amine: An amine derivative with distinct chemical properties and applications.
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-thiol:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H20O |
|---|---|
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
2,2,5,8-tetramethyl-3,4-dihydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C14H20O/c1-9-5-6-10(2)12-11(9)7-8-14(3,4)13(12)15/h5-6,13,15H,7-8H2,1-4H3 |
InChI-Schlüssel |
KTPKZALUFMLVPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCC(C(C2=C(C=C1)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535451.png)

![1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12535462.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)
![4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12535475.png)

![3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B12535501.png)
![2-[(Octadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12535507.png)


![4-[2-(Pyren-2-YL)ethenyl]pyridine](/img/structure/B12535532.png)


![N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12535541.png)
